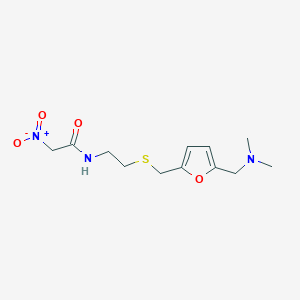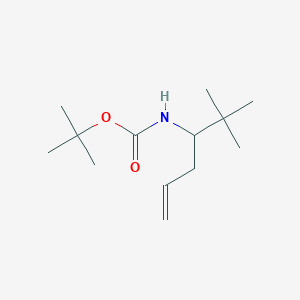
3-(5-Chloro-2-fluorobenzamido)pyrazine-2-carboxamide
Descripción general
Descripción
3-(5-Chloro-2-fluorobenzamido)pyrazine-2-carboxamide (CFPCA) is a novel chemical compound that has recently been studied for its potential applications in scientific research. CFPCA is an organic molecule with a molecular weight of 277.6 g/mol and a melting point of 167.5°C. It is a stable, white crystalline solid that is soluble in organic solvents. CFPCA has been used in a variety of scientific research applications, including drug design, enzyme inhibition, and medicinal chemistry.
Aplicaciones Científicas De Investigación
Antimycobacterial Activity
This compound has shown promising results in the treatment of Mycobacterium tuberculosis. In a study, N-(2-methylbenzyl)-3-((2-methylbenzyl)amino)pyrazine-2-carboxamide, a derivative of the compound, displayed significant activity against Mycobacterium tuberculosis H37Rv, with a minimum inhibitory concentration (MIC) of 12.5 μg·mL −1 .
Antibacterial Activity
The compound has also demonstrated antibacterial properties. For instance, 3-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide, another derivative, was found to be effective against Staphylococcus aureus and Staphylococcus epidermidis, with MIC values of 7.81 μM and 15.62 μM respectively .
Synthesis of Novel Derivatives
The compound can be used as a starting material for the synthesis of novel derivatives with potential antimicrobial properties. For example, aminodehalogenation of 3-chloropyrazine-2-carboxamide with variously substituted benzylamines yielded a series of 3-benzylaminopyrazine-2-carboxamides .
Drug Development
The compound’s derivatives have been used in the development of new drugs. For instance, 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide showed low cytotoxicity in the HepG2 cell line, making it a potential candidate for drug development .
Molecular Docking Studies
The compound and its derivatives can be used in molecular docking studies to investigate potential drug targets. For example, active compounds were docked to several conformations of the enoyl-ACP-reductase of Mycobacterium tuberculosis .
Intermediate in Synthesis
The compound can serve as a valuable intermediate in the synthesis of other compounds, such as 5-Chloro-2, 3, 4-trifluorobenzoic acid derivatives, which have pharmacokinetic properties as antibacterial agents .
Propiedades
IUPAC Name |
3-[(5-chloro-2-fluorobenzoyl)amino]pyrazine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFN4O2/c13-6-1-2-8(14)7(5-6)12(20)18-11-9(10(15)19)16-3-4-17-11/h1-5H,(H2,15,19)(H,17,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDBYRWYBFPAGRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)NC2=NC=CN=C2C(=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(7R,8aS)-2-benzyl-7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1431224.png)
![3-[Methyl(phenyl)amino]butanoic acid](/img/structure/B1431225.png)





